molecular formula C17H15Cl2NO2 B5494583 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5494583
M. Wt: 336.2 g/mol
InChI Key: HRGYGQNZTYSZNT-YRNVUSSQSA-N
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Description

3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as DCPAB, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been used as a building block for the synthesis of functional materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of specific enzymes and pathways in cells. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. By inhibiting the activity of these enzymes, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can disrupt the growth and survival of cancer cells. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By inhibiting the activity of COX-2, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting the activity of vascular endothelial growth factor (VEGF). In vivo studies have shown that 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments. However, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has limitations in terms of solubility and bioavailability, which can affect its effectiveness in experiments. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one also has limitations in terms of its selectivity, as it can inhibit the activity of multiple enzymes and pathways.

Future Directions

There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One direction is the development of new derivatives of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one with improved pharmacological properties. Another direction is the exploration of the use of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its effects on specific enzymes and pathways. Finally, research is needed to explore the potential applications of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in material science and other fields.
In conclusion, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound with potential applications in various fields, including cancer research, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in these fields.

Synthesis Methods

3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can be synthesized using different methods, including the condensation reaction between 3,5-dichloroaniline and 4-methoxyacetophenone under basic conditions. The reaction yields 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow solid with a melting point of 165-167°C. Other methods involve the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.

properties

IUPAC Name

(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-11(20-15-9-13(18)8-14(19)10-15)7-17(21)12-3-5-16(22-2)6-4-12/h3-10,20H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYGQNZTYSZNT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one

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